molecular formula C18H26O10S B109364 Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside CAS No. 5329-58-8

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside

Cat. No.: B109364
CAS No.: 5329-58-8
M. Wt: 434.5 g/mol
InChI Key: FGJLUHTXBRGPSV-XZILNXCWSA-N
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Description

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is a complex organic compound characterized by the presence of a phenyl group attached to a hexopyranosyl ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside typically involves the reaction of a phenyl thiol with a hexopyranosyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the halide, resulting in the formation of the thioether linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside involves its interaction with specific molecular targets. The thioether linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside can be compared with other similar compounds such as:

    Phenyl 4-o-hexopyranosyl-1-oxyhexopyranoside: Differing by the presence of an oxygen atom instead of sulfur.

    Phenyl 4-o-hexopyranosyl-1-aminohexopyranoside: Differing by the presence of an amino group instead of sulfur.

    Phenyl 4-o-hexopyranosyl-1-hydroxyhexopyranoside: Differing by the presence of a hydroxyl group instead of sulfur.

The uniqueness of this compound lies in its thioether linkage, which imparts distinct chemical and physical properties compared to its oxygen, amino, and hydroxyl analogs.

Properties

CAS No.

5329-58-8

Molecular Formula

C18H26O10S

Molecular Weight

434.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11+,12+,13-,14-,15-,16-,17+,18+/m1/s1

InChI Key

FGJLUHTXBRGPSV-XZILNXCWSA-N

SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

Phenyl 4-O-β-D-Galactopyranosyl-1-thio-β-D-glucopyranoside;  NSC 2571; 

Origin of Product

United States

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